Superphosphate

Description

Properties

CAS No. |

8011-76-5 |

|---|---|

Molecular Formula |

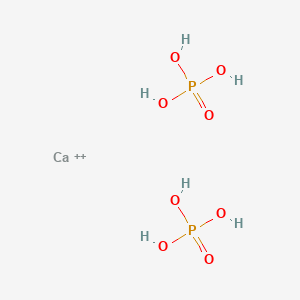

CaH6O8P2+2 |

Molecular Weight |

236.07 g/mol |

IUPAC Name |

calcium;phosphoric acid |

InChI |

InChI=1S/Ca.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;; |

InChI Key |

YYRMJZQKEFZXMX-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)O.OP(=O)(O)O.[Ca+2] |

Canonical SMILES |

OP(=O)(O)O.OP(=O)(O)O.[Ca+2] |

Other CAS No. |

8011-76-5 |

Pictograms |

Corrosive |

Synonyms |

superphosphate superphosphates |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Revolution: An In-depth Technical Guide to the Discovery and Development of Superphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of superphosphate in the mid-19th century marked a pivotal moment in agricultural science, heralding the dawn of the modern fertilizer industry and fundamentally reshaping global food production. This technical guide provides a comprehensive historical account of the key scientific milestones, experimental foundations, and technological advancements that led to the development and widespread adoption of this compound. It delves into the pioneering work of Justus von Liebig and Sir John Bennet Lawes, the chemical principles underlying the production process, and the evolution of this compound manufacturing. Quantitative data on the composition of raw materials and final products are presented, alongside a depiction of the early experimental frameworks that validated the efficacy of this novel fertilizer. This document serves as a detailed reference for researchers and professionals interested in the historical context and scientific underpinnings of one of the most significant innovations in agricultural chemistry.

Introduction: The Soil Fertility Crisis of the 19th Century

By the early 1800s, agricultural practices in Europe were facing a growing crisis. Centuries of farming had depleted soil nutrients, leading to diminishing crop yields and raising concerns about food security for a rapidly growing population. The primary fertilizers available were organic materials such as animal manure, guano, and crushed bones.[1][2][3] While effective to an extent, these resources were limited in supply and their nutrient content was variable. The burgeoning industrial revolution further strained agricultural systems, necessitating a more scientific and scalable approach to soil fertility.

The Theoretical Foundation: Justus von Liebig and the Mineral Nutrient Theory

The intellectual groundwork for the development of artificial fertilizers was laid by the German chemist Justus von Liebig. In his seminal 1840 publication, "Die organische Chemie in ihrer Anwendung auf Agricultur und Physiologie" (Organic Chemistry in Its Applications to Agriculture and Physiology), Liebig challenged the prevailing humus theory, which posited that plants derive their carbon from the soil. He argued that plants obtain essential nutrients from inorganic substances in the soil, and that crop yields are limited by the nutrient that is in shortest supply—a concept that would become known as Liebig's Law of the Minimum.[4]

Liebig correctly identified phosphorus and potassium as crucial mineral nutrients for plant growth. He was the first to suggest that treating bones with sulfuric acid would render the phosphorus more soluble and thus more readily available to plants.[4] Although Liebig's own attempts to create a commercial fertilizer were not entirely successful due to issues with nutrient availability in his formulation, his theoretical contributions were paramount in shifting the focus of agricultural science towards mineral nutrition.[5]

The Breakthrough: Sir John Bennet Lawes and the Rothamsted Experiments

It was the English entrepreneur and agricultural scientist, Sir John Bennet Lawes, who successfully translated Liebig's theoretical insights into a practical and commercially viable product.[2][5] Beginning in 1837, Lawes conducted a series of systematic experiments on his estate at Rothamsted to investigate the effects of various manures and chemical substances on crop growth.[2][3]

Early Experimental Work at Rothamsted

While detailed, step-by-step protocols of Lawes's 19th-century experiments are not fully documented in the manner of modern scientific papers, the objectives, materials, and general approach of his pioneering studies are well-established.

Objective: To determine the effect of treating insoluble phosphate sources with sulfuric acid on the growth of various crops.

Materials:

-

Phosphate sources: Initially, Lawes used animal bones, and later, coprolites (fossilized dung) and mineral phosphates like phosphate rock.[1]

-

Acid treatment: Sulfuric acid was used to digest the phosphate-containing materials.

-

Crops: Early experiments focused on turnips and later expanded to include wheat and other staple crops.[6]

-

Experimental setup: Lawes utilized both pot-based experiments for controlled observations and larger field trials to assess the practical application of his findings.[2][3] The field experiments at Rothamsted were designed with different plots receiving various combinations of nutrients (nitrogen, phosphorus, potassium, sodium, and magnesium) to systematically study their individual and combined effects on crop yields.[6][7]

General Procedure:

-

Insoluble phosphate sources (e.g., ground bones) were treated with sulfuric acid.

-

The resulting "this compound of lime" was applied to the soil in designated experimental plots.

-

Crop growth and yield in the treated plots were compared to control plots that received no treatment or traditional manures.[6]

-

Lawes, along with his collaborator Joseph Henry Gilbert, meticulously recorded crop yields and conducted chemical analyses of the plant material and soil samples.[8]

These long-term experiments, some of which continue to this day, provided irrefutable evidence of the efficacy of this compound and laid the foundation for modern agronomy.[8]

The Industrialization of this compound

In 1842, John Bennet Lawes patented his process for manufacturing this compound, and in the same year, he established the world's first factory for the production of artificial fertilizer at Deptford Creek, London.[2] This marked the beginning of the chemical fertilizer industry. The initial raw material was primarily bones, but the discovery of coprolites in Suffolk by Reverend John Stevens Henslow provided a more abundant source.[1] Subsequently, large deposits of phosphate rock were identified and became the primary feedstock for this compound production.

The demand for this compound grew rapidly, and by 1871, there were approximately 80 this compound factories in operation.[2] The rise of the this compound industry also spurred the growth of the chemical industry, particularly the production of sulfuric acid.[9]

Historical Production of Phosphate Rock (Proxy for this compound)

| Decade | Growth in Phosphate Rock Production (kilotons) |

| 1850-1859 | +5 |

| 1860-1869 | +120 |

| 1870-1879 | +274 |

| 1880-1889 | +1,256 |

| 1890-1899 | +1,530 |

Source: Adapted from Gray, Phosphates and this compound (1943).[10]

The Chemistry of this compound Production

The fundamental chemical process for the production of single this compound (SSP) involves the acidulation of phosphate rock with sulfuric acid. Phosphate rock is primarily composed of apatite, a calcium phosphate mineral.

Chemical Reaction

The overall reaction can be summarized as follows:

Ca₃(PO₄)₂ (insoluble rock phosphate) + 2H₂SO₄ (sulfuric acid) → Ca(H₂PO₄)₂ (monocalcium phosphate - soluble) + 2CaSO₄ (calcium sulfate - gypsum)[11]

This reaction converts the insoluble tricalcium phosphate into the water-soluble monocalcium phosphate, which is readily available for plant uptake. The resulting product, single this compound, is a mixture of monocalcium phosphate and calcium sulfate (gypsum).[1][11]

Evolution of this compound Formulations

Over time, more concentrated forms of this compound were developed to reduce transportation and application costs.

-

Single this compound (SSP): The original formulation, typically containing 16-22% P₂O₅.[12]

-

Double this compound: A mixture of single and triple this compound.

-

Triple this compound (TSP): Produced by treating phosphate rock with phosphoric acid instead of sulfuric acid. This process eliminates the gypsum byproduct, resulting in a much higher phosphorus concentration, typically 44-48% P₂O₅.[1]

Quantitative Data

Table 1: Typical Chemical Composition of Phosphate Rock from Various Sources

| Constituent | Florida | Morocco | Tennessee | Western US |

| P₂O₅ (%) | 30-34 | 32-35 | 28-33 | 30-33 |

| CaO (%) | 45-50 | 48-52 | 42-48 | 45-50 |

| Fe₂O₃ (%) | 0.5-2.0 | 0.1-0.3 | 2.0-4.0 | 0.5-1.5 |

| Al₂O₃ (%) | 0.5-2.0 | 0.2-0.5 | 1.0-3.0 | 0.5-2.0 |

| F (%) | 3.5-4.0 | 3.8-4.2 | 3.0-3.8 | 3.5-4.0 |

| CO₂ (%) | 2.0-5.0 | 4.0-5.0 | 1.0-3.0 | 2.0-4.0 |

Note: Composition can vary significantly within deposits.

Table 2: Comparative Composition of this compound Fertilizers

| Component | Single this compound (SSP) | Triple this compound (TSP) |

| Total P₂O₅ (%) | 16 - 22 | 44 - 48 |

| Water-Soluble P₂O₅ (%) | 14 - 20 | 39 - 45 |

| Calcium (Ca) (%) | 18 - 21 | 12 - 14 |

| Sulfur (S) (%) | 11 - 12 | 0 - 2 |

Visualizations

Caption: Workflow of Single this compound Production.

Caption: Timeline of this compound Discovery.

Conclusion

The discovery and development of this compound was a transformative event in the history of agriculture and a testament to the power of the scientific method. The theoretical insights of Justus von Liebig, combined with the rigorous experimental approach and industrial acumen of Sir John Bennet Lawes, provided a solution to the critical challenge of soil nutrient depletion. This innovation not only averted a potential food crisis but also laid the groundwork for the modern agrochemical industry and the remarkable increases in agricultural productivity that have characterized the past century and a half. The legacy of this compound continues to inform our understanding of plant nutrition and the sustainable management of agricultural systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. History of fertilizer - Wikipedia [en.wikipedia.org]

- 3. Fertilizer - Wikipedia [en.wikipedia.org]

- 4. Fertilizer History P2 | CropWatch | Nebraska [cropwatch.unl.edu]

- 5. teara.govt.nz [teara.govt.nz]

- 6. rothamsted.ac.uk [rothamsted.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The Long Term Experiments | Rothamsted Research [rothamsted.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. argusmedia.com [argusmedia.com]

- 11. cropnutrition.com [cropnutrition.com]

- 12. Single Superphosphates - production and application - PCC Group Product Portal [products.pcc.eu]

A Comparative Analysis of Single Superphosphate (SSP) and Triple Superphosphate (TSP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical compositions of Single Superphosphate (SSP) and Triple this compound (TSP), two critical phosphate fertilizers. This document delves into their production processes, analytical methodologies for quality control, and the fundamental chemical distinctions that dictate their respective applications.

Chemical Composition

The primary distinction between Single this compound (SSP) and Triple this compound (TSP) lies in their phosphorus (P) content and the presence of other essential nutrients, namely sulfur (S) and calcium (Ca). TSP is a more concentrated phosphate fertilizer compared to SSP.[1][2]

Data Presentation: Comparative Chemical Composition

The following table summarizes the typical quantitative chemical composition of SSP and TSP, offering a clear comparison of their nutrient profiles.

| Component | Single this compound (SSP) | Triple this compound (TSP) |

| Phosphorus (as P₂O₅) | 16-20%[3][4] | 44-48%[5] |

| Calcium (Ca) | 18-21%[6][4] | 13-15% |

| Sulfur (S) | 11-12%[6][4] | Typically absent or in trace amounts |

| Primary Chemical Compound | Monocalcium phosphate [Ca(H₂PO₄)₂] and Calcium Sulfate (Gypsum) [CaSO₄][4] | Primarily Monocalcium phosphate [Ca(H₂PO₄)₂·H₂O][7][8] |

| Water Solubility of P₂O₅ | High | Over 90%[9] |

| Free Phosphoric Acid | - | Max 4% |

| Moisture Content | - | Max 12%[10] |

Key Chemical Distinctions

The fundamental chemical difference arises from the manufacturing process. SSP is produced by reacting phosphate rock with sulfuric acid, resulting in a mixture of monocalcium phosphate and gypsum.[5][11] This co-production of gypsum is the reason for the significant sulfur content in SSP.

Conversely, TSP is manufactured by treating phosphate rock with phosphoric acid.[7][12] This process yields a higher concentration of the plant-available monocalcium phosphate without the gypsum byproduct, hence the lack of sulfur.[1]

Production Workflow

The manufacturing processes for SSP and TSP, while both starting with phosphate rock, diverge in their acidulation step, leading to the distinct chemical compositions outlined above.

Single this compound (SSP) Production Workflow

The production of SSP involves the following key stages:

-

Phosphate Rock Preparation: The process begins with the grinding of phosphate rock to a fine powder to increase the surface area for the chemical reaction.[13]

-

Acidulation: The powdered phosphate rock is then mixed with sulfuric acid in a reactor.[6][11]

-

Curing: The resulting slurry is transferred to a den or conveyor belt where it solidifies over a period of several hours. It is then stored in a pile for several weeks to allow the chemical reactions to complete.[6][8]

-

Granulation and Drying: The cured material is then milled, screened to the desired particle size, and can be granulated.[14]

Triple this compound (TSP) Production Workflow

The manufacturing of TSP is a two-stage process:

-

Phosphoric Acid Production: Initially, phosphoric acid is produced by reacting phosphate rock with sulfuric acid in a separate process.[7]

-

Phosphate Rock Preparation: Similar to SSP production, phosphate rock is finely ground.[5]

-

Acidulation: The ground phosphate rock is then reacted with the phosphoric acid in a mixer.[5][12]

-

Curing: The resulting product is cured for several weeks to ensure the completion of the chemical reactions.[12]

-

Granulation and Drying: The cured TSP is then granulated to produce uniformly sized granules.[5]

Experimental Protocols for Chemical Analysis

Accurate determination of the chemical composition of SSP and TSP is crucial for quality control and to ensure they meet regulatory standards.[15] The following are detailed methodologies for the analysis of key components.

Determination of Phosphorus Content

The Association of Official Analytical Chemists (AOAC) provides official methods for the determination of phosphorus in fertilizers. One common spectrophotometric method is the Molybdovanadophosphate method (AOAC 958.01).[11]

Methodology: Molybdovanadophosphate Method

-

Sample Preparation: A known weight of the fertilizer sample is dissolved in an appropriate acid, typically nitric acid or a mixture of nitric and hydrochloric acids, and then diluted to a specific volume.[16]

-

Reagent Preparation: A molybdovanadate reagent is prepared by dissolving ammonium molybdate and ammonium metavanadate in water and acid.[11]

-

Color Development: An aliquot of the sample solution is treated with the molybdovanadate reagent. In the acidic solution, the orthophosphate reacts to form a yellow molybdovanadophosphoric acid complex.[11]

-

Spectrophotometric Measurement: The absorbance of the yellow solution is measured using a spectrophotometer at a wavelength of approximately 400-420 nm.

-

Quantification: The phosphorus concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standard phosphate solutions.[11]

Determination of Calcium Content

A common method for determining calcium in phosphate materials is through titration with Ethylenediaminetetraacetic acid (EDTA).[17]

Methodology: EDTA Titration

-

Sample Digestion: The fertilizer sample is dissolved in acid (e.g., perchloric acid or a mixture of hydrochloric and nitric acids) to bring the calcium into solution.[17]

-

pH Adjustment and Masking: The pH of the solution is adjusted to approximately 12. Triethanolamine may be added to mask interferences from iron and aluminum.[17]

-

Titration: A calcium indicator, such as Calcein, is added to the solution. The solution is then titrated with a standardized EDTA solution. The endpoint is indicated by a color change of the indicator.[17]

-

Calculation: The concentration of calcium is calculated based on the volume of EDTA solution used and its known concentration.

Determination of Sulfur Content

Total sulfur in fertilizers can be determined using high-temperature combustion with infrared detection.

Methodology: High-Temperature Combustion

-

Sample Preparation: A finely ground, homogeneous sample of the fertilizer is weighed.[18]

-

Combustion: The sample is placed in a ceramic crucible with a combustion catalyst and heated to approximately 1350°C in an oxygen-rich environment. The sulfur in the sample is converted to sulfur dioxide (SO₂).[19]

-

Detection: The resulting gases are passed through a halogen trap to remove interfering substances, and the SO₂ is then detected by an infrared (IR) detector.[19]

-

Quantification: The amount of sulfur is quantified by comparing the IR signal from the sample to that of known sulfur standards.[19]

Analysis of Impurities

Phosphate rock, the primary raw material, contains various impurities such as iron, aluminum, magnesium, and heavy metals (e.g., cadmium), which can be carried through to the final product.[4][20] The levels of these impurities are important for both agronomic performance and environmental safety.[21] Analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) are commonly employed for the determination of these trace elements.[3]

Signaling Pathways and Logical Relationships

The core logical relationship in the production of these fertilizers is the acidulation of phosphate rock to convert insoluble phosphate into a plant-available form. The choice of acid dictates the final product.

Conclusion

The chemical compositions of Single this compound and Triple this compound are a direct result of their distinct manufacturing processes. SSP, produced with sulfuric acid, provides a valuable source of both phosphorus and sulfur. TSP, on the other hand, is a more concentrated source of phosphorus, manufactured using phosphoric acid, making it ideal for situations where only phosphorus is required. The selection between SSP and TSP should be based on a thorough analysis of soil nutrient requirements. The analytical protocols outlined in this guide are essential for ensuring the quality and efficacy of these vital agricultural inputs.

References

- 1. scribd.com [scribd.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Quality of Phosphate Rocks from Various Deposits Used in Wet Phosphoric Acid and P-Fertilizer Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Describe the manufacturing process of triple this compound with a neat d.. [askfilo.com]

- 6. What is the production process of single super phosphate (SSP) Using Phosphate Rock_Industry News_NEWS_Tongli Heavy Machinery [npk-fertilizer.com]

- 7. Manufacture of manufacturing of single this compound and triple superphospahte ssp | PDF [slideshare.net]

- 8. impactfertilisers.com.au [impactfertilisers.com.au]

- 9. Inorganic feed phosphate test methods [feedphosphates.org]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. cropnutrition.com [cropnutrition.com]

- 13. manuremanagementplan.com [manuremanagementplan.com]

- 14. Single Superphosphates - production and application - PCC Group Product Portal [products.pcc.eu]

- 15. bohraindustries.com [bohraindustries.com]

- 16. academic.oup.com [academic.oup.com]

- 17. datapdf.com [datapdf.com]

- 18. velp.com [velp.com]

- 19. icpms.labrulez.com [icpms.labrulez.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Fertilizer Purity & Contaminant Control | Green Gubre Group [greengubregroup.com]

An In-depth Technical Guide to the Manufacturing Process of Ordinary Superphosphate (OSP) Fertilizer

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the manufacturing process for ordinary superphosphate (OSP), also known as single this compound (SSP). The document details the core chemical principles, process stages, key operational parameters, and analytical quality control methods pertinent to the production of this foundational phosphorus fertilizer.

Introduction

Ordinary this compound was the first commercial mineral fertilizer and has been a cornerstone of the agricultural industry since the 1840s.[1] It is a multi-nutrient fertilizer valued for its content of phosphorus, sulfur, and calcium.[2] The manufacturing process is relatively simple, involving the acidulation of phosphate rock with sulfuric acid to convert insoluble tricalcium phosphate into a plant-available soluble form, primarily monocalcium phosphate.[3] This guide offers a detailed examination of the manufacturing workflow, from raw material preparation to the final granulated product.

Core Chemistry and Stoichiometry

The fundamental chemical reaction in OSP production is the conversion of the insoluble phosphate in phosphate rock (primarily fluorapatite) into a water-soluble form.[4] This process is typically understood to occur in two stages that happen concurrently.[5]

Stage 1: Formation of Phosphoric Acid Sulfuric acid reacts with a portion of the phosphate rock to produce phosphoric acid and calcium sulfate (gypsum).[5]

Ca₃(PO₄)₂ + 3H₂SO₄ → 2H₃PO₄ + 3CaSO₄

Stage 2: Formation of Monocalcium Phosphate The newly formed phosphoric acid then reacts with the remaining phosphate rock to yield monocalcium phosphate.[5]

Ca₃(PO₄)₂ + 4H₃PO₄ → 3Ca(H₂PO₄)₂

Overall Reaction: The combined, simplified overall reaction is as follows:[1]

Ca₃(PO₄)₂ + 2H₂SO₄ → Ca(H₂PO₄)₂ + 2CaSO₄

This reaction is exothermic, generating significant heat that helps to drive off some of the water and volatile compounds.[6][7] The final product is a mixture of monocalcium phosphate and calcium sulfate.[8]

Side Reactions and Impurity Chemistry

Phosphate rock is a natural raw material with various impurities that can undergo reactions during the manufacturing process. A notable impurity is fluoride, often present as fluorapatite (Ca₅(PO₄)₃F).[4] During acidulation, this fluoride reacts to form hydrogen fluoride (HF).[4]

Ca₅(PO₄)₃F + 5H₂SO₄ → 3H₃PO₄ + 5CaSO₄ + HF

The hydrogen fluoride can then react with silica (SiO₂), another common impurity, to form volatile silicon tetrafluoride (SiF₄), which needs to be managed through scrubbing systems to prevent atmospheric pollution.[4]

4HF + SiO₂ → SiF₄ + 2H₂O

Other impurities such as iron and aluminum oxides, as well as carbonates, will also react with sulfuric acid.[4][9]

Manufacturing Process Workflow

The production of ordinary this compound can be segmented into several key unit operations, from raw material preparation to the final product handling.

Experimental Protocols and Key Process Stages

Raw Material Preparation

Objective: To prepare the phosphate rock and sulfuric acid for optimal reaction kinetics.

Protocol:

-

Phosphate Rock Grinding: The phosphate rock is finely ground to increase the surface area for reaction with the sulfuric acid.[10] Typically, the rock is milled until a significant portion passes through a specific mesh size. For example, a common specification is for 90% of the particles to be smaller than 100-mesh.[6]

-

Sulfuric Acid Dilution: Concentrated sulfuric acid (commercially available at 77% to 98% H₂SO₄) is typically diluted with water to a concentration of 68-75% before being mixed with the phosphate rock.[6] The temperature of the diluted acid is controlled, often in the range of 30-40°C for phosphate rock and 60-70°C for apatite.[7]

Acidulation and Denning

Objective: To initiate the chemical reaction and allow the resulting slurry to solidify.

Protocol:

-

Mixing: The ground phosphate rock and diluted sulfuric acid are continuously fed into a mixer in precise ratios.[6] For the production of one tonne of OSP with 20% available P₂O₅, approximately 626 kg of ground phosphate rock (34% P₂O₅) and 390 kg of 93% sulfuric acid are required, along with about 90 kg of water.[6] The retention time in the mixer is typically short, on the order of a few minutes.[9]

-

Denning: The resulting slurry is discharged into a "den," which is a slow-moving conveyor where the material solidifies.[9] This solidification is a result of the ongoing chemical reactions and the crystallization of monocalcium phosphate.[6] The residence time in the den can range from 20 to 40 minutes.[6] A common type of den is the Broadfield den.[9] The temperature of the material in the den can reach around 100°C.[6] At the end of the den, the solidified, yet still somewhat plastic, mass is typically cut or broken up.[9]

Curing

Objective: To allow the chemical reactions to proceed to completion, thereby maximizing the content of available phosphate.

Protocol:

-

Storage: The solid material from the den is transferred to a storage pile for curing.[6]

-

Duration: The curing period can last from two to six weeks, depending on the specific raw materials and manufacturing conditions.[6] During this time, the free acid and moisture content decrease, while the available P₂O₅ content increases as the material hardens and cools.[6]

Granulation and Finishing

Objective: To produce a final product with desirable physical properties for handling, storage, and application.

Protocol:

-

Disintegration: After curing, the hardened this compound is fed to a disintegrator, such as a hammer mill or cage mill, to break up any large lumps.[6]

-

Granulation (Optional but common): If a granular product is desired, the disintegrated material is fed into a granulator, often a rotating drum.[7] Water or steam may be added to aid in the agglomeration of particles into granules.[4]

-

Drying: The granules are then dried in a rotary dryer to reduce the moisture content to the desired level.[4] The drying temperature for granular SSP can be in the range of 90-120°C.[4]

-

Screening: The dried product is passed through screens to separate out granules of the desired size.[6] Oversized particles may be crushed and recycled back to the screen, while undersized particles are often returned to the granulator.[6]

-

Storage and Bagging: The final product is then conveyed to storage and bagged for distribution.

Quantitative Data

The following tables summarize key quantitative parameters in the manufacturing of ordinary this compound.

Table 1: Raw Material and Product Ratios

| Parameter | Value | Reference |

| Phosphate Rock (34% P₂O₅) per tonne of OSP (20% P₂O₅) | ~626 kg | [6] |

| Sulfuric Acid (93% H₂SO₄) per tonne of OSP (20% P₂O₅) | ~390 kg | [6] |

| Water per tonne of OSP (20% P₂O₅) | ~90 kg | [6] |

| Weight Loss (water vapor, volatiles) | 8-10% | [6] |

Table 2: Typical Process Parameters

| Parameter | Value | Reference |

| Phosphate Rock Particle Size | 90% < 100-mesh | [6] |

| Sulfuric Acid Concentration | 68-75% | [6] |

| Sulfuric Acid Temperature (Phosphate Rock) | 30-40°C | [7] |

| Sulfuric Acid Temperature (Apatite) | 60-70°C | [7] |

| Mixer Retention Time | ~4 minutes | [9] |

| Den Residence Time | 20-40 minutes | [6] |

| Den Temperature | ~100°C | [6] |

| Curing Time | 2-6 weeks | [6] |

| Granule Drying Temperature | 90-120°C | [4] |

Table 3: Typical Composition of Ordinary this compound

| Component | Content |

| Total P₂O₅ | 16-22% |

| Water-Soluble P₂O₅ | 14-18% |

| Calcium (Ca) | 18-21% |

| Sulfur (S) | 11-12% |

| Moisture | < 5% (granular) |

| Free Acid (as P₂O₅) | < 4% |

Note: Composition can vary based on the quality of the phosphate rock and specific manufacturing processes.

Signaling Pathways and Logical Relationships

The chemical transformations in OSP production can be visualized as a signaling pathway, where the reactants are converted into the final products through a series of intermediates and reactions.

Quality Control and Analytical Methods

Rigorous quality control is essential throughout the OSP manufacturing process to ensure the final product meets specifications.

-

Raw Materials: Phosphate rock is analyzed for its P₂O₅ content, as well as the concentration of impurities like iron, aluminum, and carbonates. Sulfuric acid concentration is also verified.

-

In-Process Control: The acid-to-rock ratio is a critical control parameter. During curing, samples may be taken to monitor the conversion of insoluble phosphate to the available form.

-

Final Product Analysis: The finished OSP is analyzed for:

-

Total P₂O₅ content: Determined by digesting the sample in acid and analyzing the phosphate concentration, often by spectrophotometric methods.

-

Water-soluble P₂O₅ content: Assesses the readily available phosphate.

-

Moisture content: Determined by oven drying.

-

Free acid content: Measured by titration.

-

Particle size distribution: Analyzed by sieving.

-

Conclusion

The manufacturing of ordinary this compound is a well-established and chemically straightforward process that remains a vital part of the global fertilizer industry. By carefully controlling the key parameters of raw material preparation, acidulation, and curing, a high-quality product rich in essential plant nutrients can be consistently produced. This guide has provided a detailed technical framework for understanding this important industrial process, from the fundamental chemistry to the practical aspects of production and quality control.

References

- 1. Organic complexed superphosphates (CSP): physicochemical characterization and agronomical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psqca.com.pk [psqca.com.pk]

- 3. What is the production process of single super phosphate (SSP) Using Phosphate Rock_Industry News_NEWS_Tongli Heavy Machinery [npk-fertilizer.com]

- 4. Manufacture of manufacturing of single this compound and triple superphospahte ssp | PDF [slideshare.net]

- 5. manuremanagementplan.com [manuremanagementplan.com]

- 6. fertechinform.org [fertechinform.org]

- 7. Single Superphosphates - production and application - PCC Group Product Portal [products.pcc.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. Single Super Phosphate Production Steps – Complete SSP Manufacturing Guide - LANE SSP/TSP [sspfertilizerproductionline.com]

superphosphate of lime chemical formula and properties

An In-depth Technical Guide to Superphosphate of Lime

Introduction

This compound of lime, a cornerstone of the modern fertilizer industry, was the first commercial mineral fertilizer produced. It is a highly effective source of phosphorus, a critical macronutrient for plant growth, energy transfer, and photosynthesis. This guide provides a detailed technical overview of its chemical composition, properties, manufacturing processes, and the analytical protocols used for its characterization, tailored for researchers and scientists in agricultural and chemical fields.

There are two primary forms of this compound:

-

Single this compound (SSP): The original form, produced by reacting rock phosphate with sulfuric acid. It contains both monocalcium phosphate and gypsum.[1]

-

Triple this compound (TSP): A more concentrated form, produced by reacting rock phosphate with phosphoric acid, resulting in a higher phosphorus content.[2]

Chemical Formula

The primary active component in both SSP and TSP is monocalcium phosphate monohydrate.[2][3]

-

Monocalcium Phosphate Monohydrate: Ca(H₂PO₄)₂·H₂O[4]

-

Single this compound (SSP): A mixture of Ca(H₂PO₄)₂·H₂O and Calcium Sulfate (Gypsum, CaSO₄·2H₂O).[1]

-

Triple this compound (TSP): Primarily consists of Ca(H₂PO₄)₂·H₂O.[2]

Physical and Chemical Properties

This compound is typically a granular product, with colors ranging from off-white to grey-brownish.[3][5] Its properties are crucial for its application and handling. The concentrated soil solution formed upon the dissolution of a granule is acidic.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties for Single this compound (SSP) and Triple this compound (TSP).

Table 1: Typical Chemical Composition of Superphosphates

| Property | Single this compound (SSP) | Triple this compound (TSP) | Cite |

| Total Phosphorus (P₂O₅) | 16 - 21% | 43 - 46% | [1][6] |

| Water-Soluble P₂O₅ | > 90% of total P₂O₅ | > 90% of total P₂O₅ | [2][3] |

| Elemental Phosphorus (P) | 7 - 9% | 19 - 23% | [1][3] |

| Calcium (Ca) | 18 - 21% | 15 - 17.1% | [1][3] |

| Sulfur (S) | 11 - 12% | 1 - 2.3% | [1][3] |

| Moisture Content | 2 - 5% (Typical) | 2 - 5% | |

| Free Acidity (as P₂O₅) | < 3% | ≤ 3% |

Table 2: Physical and Physicochemical Properties

| Property | Value / Description | Cite |

| Active Component | Monocalcium Phosphate Monohydrate (MCPM) | |

| Chemical Formula | Ca(H₂PO₄)₂·H₂O | [4] |

| Appearance | White crystalline powder or flaky crystal | [7] |

| Specific Gravity | 2.220 g/cm³ | [7] |

| Solubility in Water | Sparingly soluble; 1.8 g/100 mL at 30°C. Note: MCPM dissociates in aqueous solution to form monetite and phosphoric acid, which complicates simple solubility measurements. An experimental study reported a much higher solubility of 783.1 g/L. | [7][8] |

| pH (in solution) | Acidic; A 1% solution has a pH of approximately 3.6 | [7][9] |

| Thermal Decomposition | Begins to lose crystal water at 109°C | [7] |

| Commercial Product (TSP) | ||

| Appearance | Grey-brownish granules | [9] |

| Bulk Density | 1,000 - 1,200 kg/m ³ | [9] |

| Critical Relative Humidity | 75 - 85% at 30°C | [3] |

Manufacturing and Chemical Pathways

The production of this compound involves the acidulation of phosphate rock (apatite). The choice of acid dictates whether SSP or TSP is produced.

Single this compound (SSP) Production

SSP is manufactured by reacting finely ground phosphate rock with sulfuric acid.[5] The material cures for several weeks to complete the chemical reactions before being milled and granulated.[1]

The overall chemical reaction is: Ca₅(PO₄)₃F (Fluorapatite) + 5H₂SO₄ + 2.5H₂O → 3H₃PO₄ + 5CaSO₄·0.5H₂O + HF Followed by: Ca₅(PO₄)₃F + 7H₃PO₄ + 5H₂O → 5Ca(H₂PO₄)₂·H₂O + HF

A simplified, commonly cited reaction is: 2Ca₅(PO₄)₃F + 7H₂SO₄ + 3H₂O → 7CaSO₄ + 3Ca(H₂PO₄)₂·H₂O + 2HF[10]

Triple this compound (TSP) Production

The manufacturing process for TSP is similar but uses liquid phosphoric acid instead of sulfuric acid to digest the rock phosphate.[2] This results in a product without gypsum, hence the higher concentration of phosphorus.

Key Experimental Protocols

Accurate chemical analysis is critical for quality control and regulatory compliance. The following sections detail methodologies for determining the primary components of this compound fertilizers.

Protocol: Determination of Total Phosphorus (P₂O₅)

This protocol is based on the principles of the AOAC Official Method 962.02, a gravimetric method using quinoline molybdate, and acid digestion for sample preparation suitable for ICP-AES analysis.[11][12]

1. Sample Preparation (Acid Digestion): a. Weigh triplicate 0.50 g subsamples of the fertilizer into 250 mL boiling flasks. b. Add 15 mL of concentrated Nitric Acid (HNO₃) and 10 mL of Perchloric Acid (HClO₄) in a fume hood. c. Boil the solution gently on a medium-heat hot plate for approximately 1 hour, or until the solution is colorless (or nearly so) and dense white fumes of HClO₄ appear. d. After digestion, cool the flask to room temperature. e. Carefully add ~50 mL of deionized water and boil gently for 15 minutes. f. Cool to room temperature, transfer quantitatively to a 250 mL volumetric flask, dilute to volume with deionized water, and mix thoroughly. This is the test solution.

2. Gravimetric Determination (Quinoline Molybdate): a. Pipette an aliquot of the test solution (containing ~25 mg P₂O₅) into a 500 mL Erlenmeyer flask and dilute to ~100 mL with water. b. Add 30 mL of citric-molybdic acid reagent. c. Heat to a gentle boil and boil for 3 minutes. d. Add 50 mL of quinoline solution slowly with constant swirling. Add the first few mL dropwise, then the remainder in a steady stream. e. Immediately place the flask in a 60°C water bath and allow it to cool to room temperature with intermittent swirling. f. Filter the yellow quinolinium molybdophosphate precipitate through a tared, fritted-glass crucible. Wash thoroughly with 25 mL portions of deionized water. g. Dry the crucible in an oven at 250°C for 30 minutes. h. Cool in a desiccator and weigh. i. Calculate the mass of the precipitate and determine the percentage of P₂O₅ using the appropriate gravimetric factor.

Protocol: Determination of Free Phosphoric Acid

This method uses an organic solvent to extract free acid, followed by a standard acid-base titration. An acetone-ether mixture is an effective solvent.[13]

1. Extraction: a. Weigh 1.0 g of the this compound sample into a flask. b. Add 100 mL of an acetone-ether (1:1 v/v) mixture. c. Stopper the flask and shake vigorously for 30 minutes using a mechanical shaker. d. Filter the solution through a dry filter paper into a clean, dry flask.

2. Titration: a. Transfer a 50 mL aliquot of the filtrate to an Erlenmeyer flask. b. Add 2-3 drops of phenolphthalein indicator. c. Titrate the solution with a standardized 0.1 N sodium hydroxide (NaOH) solution until a faint pink color persists. d. Record the volume of NaOH used. e. Calculate the percentage of free phosphoric acid in the sample.

Protocol: Determination of Moisture Content

This protocol is a standard gravimetric method based on oven drying, suitable for phosphate fertilizers.[14][15]

1. Sample Preparation: a. Tare a clean, dry weighing bottle with its stopper to the nearest 0.001 g. b. Add approximately 10 g of the test sample to the weighing bottle and record the weight to the nearest 0.001 g.

2. Drying: a. Place the unstoppered weighing bottle containing the sample, with the stopper alongside it, in a drying oven set to 105°C (± 2°C). b. Dry for 5 hours.[15]

3. Weighing: a. After drying, transfer the weighing bottle and stopper to a desiccator to cool to ambient temperature. b. Once cooled, quickly restopper the bottle and weigh it to the nearest 0.001 g. c. The moisture content is calculated as the percentage loss in mass.

References

- 1. simofert.nl [simofert.nl]

- 2. cropnutrition.com [cropnutrition.com]

- 3. PROPERTIES OF TRIPLE this compound – TSP – Agrispex [agrispex.co.za]

- 4. gjphosphate.com [gjphosphate.com]

- 5. impactfertilisers.com.au [impactfertilisers.com.au]

- 6. npnpk.com [npnpk.com]

- 7. atamankimya.com [atamankimya.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agrigem.b-cdn.net [agrigem.b-cdn.net]

- 10. scielo.br [scielo.br]

- 11. scribd.com [scribd.com]

- 12. scispace.com [scispace.com]

- 13. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 14. fertilizer.org [fertilizer.org]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

An In-depth Technical Guide to the Reaction Mechanism for Superphosphate Synthesis from Phosphate Rock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of superphosphate fertilizers from phosphate rock. It details the chemical transformations, influencing factors, and methodologies pertinent to the production of single this compound (SSP) and triple this compound (TSP).

Introduction

Superphosphates are a class of phosphate fertilizers crucial for modern agriculture, produced by the acidulation of phosphate rock. The primary component of phosphate rock is typically fluorapatite, Ca₅(PO₄)₃F, a sparingly soluble mineral. The synthesis process converts this insoluble phosphate into a more water-soluble form, primarily monocalcium phosphate [Ca(H₂PO₄)₂·H₂O], which is readily available for plant uptake.[1][2] This guide will dissect the reaction mechanisms for the two principal types of this compound: Single this compound (SSP) and Triple this compound (TSP).

Reaction Mechanism: Single this compound (SSP)

The production of Single this compound involves the reaction of finely ground phosphate rock with sulfuric acid.[3] This process results in a mixture of monocalcium phosphate and calcium sulfate (gypsum).[2]

The overall chemical reaction can be represented as follows:

2 Ca₅(PO₄)₃F + 7 H₂SO₄ + 3 H₂O → 3 Ca(H₂PO₄)₂·H₂O + 7 CaSO₄ + 2 HF [1]

This reaction is complex and proceeds in multiple stages. Initially, sulfuric acid reacts with the phosphate rock to produce phosphoric acid and calcium sulfate.[4] This is a rapid exothermic reaction. Subsequently, the newly formed phosphoric acid reacts with the remaining unreacted phosphate rock to form monocalcium phosphate.[4][5] This second stage is slower and continues over a period of several days to weeks during a "curing" phase.[2][3]

Side reactions also occur, particularly with impurities present in the phosphate rock such as carbonates and iron and aluminum oxides. For instance, carbonates react with sulfuric acid to produce carbon dioxide gas.[1]

CaCO₃ + H₂SO₄ → CaSO₄ + H₂O + CO₂

The presence of hydrogen fluoride (HF) as a byproduct requires careful handling and is often scrubbed from the gaseous emissions.[1]

Several factors influence the rate and efficiency of the SSP reaction:

-

Particle Size of Phosphate Rock: A smaller particle size increases the surface area available for reaction, leading to a faster reaction rate. Typically, phosphate rock is ground so that at least 75% passes through a 75-micron sieve.[1]

-

Concentration of Sulfuric Acid: The concentration of sulfuric acid affects the reaction kinetics. While a more concentrated acid can increase the initial reaction rate, it can also lead to the formation of a less porous product, hindering further reaction.[6] Dilution of the acid is often necessary, with typical concentrations around 68%.[7]

-

Temperature: The reaction is exothermic, and the temperature can rise to around 100°C.[8] Controlling the temperature is important; for example, when using phosphate rock, the sulfuric acid temperature is typically around 30-40°C, whereas for apatite, it's about 60-70°C.[7]

-

Curing Time: A curing period of several weeks is essential for the completion of the chemical reactions, allowing for the conversion of residual phosphoric acid into monocalcium phosphate.[2][3] This process increases the P₂O₅ content that is readily available to plants.[7]

Reaction Mechanism: Triple this compound (TSP)

Triple this compound is a more concentrated phosphate fertilizer, primarily consisting of monocalcium phosphate.[9] It is produced by reacting phosphate rock with phosphoric acid instead of sulfuric acid.[10]

The main chemical reaction is:

Ca₅(PO₄)₃F + 7 H₃PO₄ + 5 H₂O → 5 Ca(H₂PO₄)₂·H₂O + HF

A more detailed representation of the reaction is: CaF₂ + 3Ca₃(PO₄)₂ + 14H₃PO₄ → 10Ca(H₂PO₄)₂ + 2HF [11]

Unlike SSP production, this process does not produce calcium sulfate, resulting in a higher phosphorus content (typically 44-48% P₂O₅) compared to SSP (16-20% P₂O₅).[7][12] The reaction proceeds through fluid and plastic stages before solidifying.[13]

The factors affecting TSP synthesis are similar to those for SSP, with some distinctions:

-

Phosphoric Acid Concentration: The concentration of phosphoric acid is a critical parameter. Higher concentrations can accelerate the reaction.[13]

-

Reaction Time: The reaction to produce TSP is relatively rapid, often taking place in a granulator within 10-30 minutes.[11]

-

Curing: Similar to SSP, a curing period of several weeks is necessary to ensure the completion of the reaction and maximize the availability of the phosphate.[10][12]

-

Impurities: The presence of impurities in the phosphate rock, such as iron and aluminum oxides, can lead to the formation of less soluble iron and aluminum phosphates.[12]

Data Presentation

The following tables summarize key quantitative data related to this compound synthesis.

Table 1: Typical Composition of Phosphate Rock and this compound Fertilizers

| Component | Phosphate Rock (Typical %) | Single this compound (SSP) (%) | Triple this compound (TSP) (%) |

| P₂O₅ | 12 - 40[7] | 16 - 20[7] | 44 - 48[12] |

| Calcium (Ca) | Varies | 18 - 21[14] | 13 - 15[12] |

| Sulfur (S) | Varies | 11 - 12[14] | - |

| Iron & Aluminum Oxides (R₂O₃) | < 4 (desirable)[8] | Varies | Varies |

Table 2: Typical Process Parameters for this compound Synthesis

| Parameter | Single this compound (SSP) | Triple this compound (TSP) |

| Reactant Acid | Sulfuric Acid (H₂SO₄) | Phosphoric Acid (H₃PO₄) |

| Acid Concentration | ~68%[7] | Varies, often concentrated[13] |

| Initial Reaction Temperature | 30-70°C[7] | Can reach ~70°C (exothermic)[15] |

| Initial Reaction Time | 1-3 minutes (in mixer)[16] | 10-30 minutes (in granulator)[11] |

| Curing Time | 2-4 weeks[3][7] | Several weeks[10][12] |

| Phosphate Rock Particle Size | < 0.16 mm[7] | Finely ground[10] |

Experimental Protocols / Methodologies

The following outlines the general methodologies for the laboratory or pilot-scale synthesis of superphosphates.

-

Raw Material Preparation: Grind phosphate rock to a fine powder (e.g., passing through a 160-mesh sieve).[17]

-

Acid Dilution: Prepare the desired concentration of sulfuric acid (e.g., 50% v/v) by carefully adding concentrated acid to water.[17]

-

Acidulation: In a well-ventilated fume hood, slowly add the diluted sulfuric acid to the ground phosphate rock in a suitable reactor (e.g., a lead-lined or acid-resistant container).[7][17] The ratio of acid to rock should be carefully controlled (e.g., 60 liters of acid per 100 kg of rock).[17]

-

Mixing: Vigorously mix the slurry for a short period (e.g., 1-3 minutes) to ensure intimate contact between the reactants.[16] The mixture will thicken into a semi-solid mass.[3]

-

Denning and Curing: Transfer the semi-solid mass to a "den" or curing area and allow it to solidify and cool for several hours.[2] The material is then stored for a curing period of several weeks to allow the chemical reactions to go to completion.[3]

-

Granulation and Drying: After curing, the hardened material is milled, screened to the desired particle size, and may be granulated.[2][3]

-

Raw Material Preparation: Use finely ground phosphate rock as the starting material.[10]

-

Acidulation: React the ground phosphate rock with liquid phosphoric acid in a suitable mixer (e.g., a cone-type mixer).[10] The ratio of acid to rock is determined by the desired P₂O₅ content of the final product.

-

Granulation (Optional): For granular TSP, the resulting slurry can be sprayed onto small particles to build up granules of the desired size.[10]

-

Curing: The product is then allowed to cure for several weeks to complete the chemical reactions.[10]

-

Drying and Screening: After curing, the TSP is dried and screened to obtain a uniform product.

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows for this compound synthesis.

Caption: Reaction pathway for Single this compound synthesis.

Caption: Reaction pathway for Triple this compound synthesis.

Caption: General experimental workflow for this compound production.

References

- 1. nzic.org.nz [nzic.org.nz]

- 2. cropnutrition.com [cropnutrition.com]

- 3. impactfertilisers.com.au [impactfertilisers.com.au]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. idahogeology.org [idahogeology.org]

- 6. US2061567A - Process for producing this compound fertilizer and product thereof - Google Patents [patents.google.com]

- 7. Single Superphosphates - production and application - PCC Group Product Portal [products.pcc.eu]

- 8. eagri.org [eagri.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. cropnutrition.com [cropnutrition.com]

- 11. Triple super phosphate | PPTX [slideshare.net]

- 12. set.adelaide.edu.au [set.adelaide.edu.au]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. simofert.nl [simofert.nl]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

The Role of Sulfuric Acid in Superphosphate Production: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of sulfuric acid in the manufacturing of superphosphate fertilizers. This document details the chemical processes, experimental protocols, and quantitative analysis involved.

Introduction

Sulfuric acid (H₂SO₄) is a cornerstone chemical in the fertilizer industry, primarily for its essential role in the production of phosphate fertilizers.[1] Its primary function is to convert insoluble phosphate rock into soluble forms of phosphorus that are readily available for plant uptake, a critical factor for crop development.[2] This guide provides a comprehensive overview of the mechanisms, processes, and analytical methodologies related to the use of sulfuric acid in the production of single this compound (SSP) and triple this compound (TSP).

Chemical Principles of this compound Production

The fundamental chemistry of this compound production involves the acidulation of phosphate rock, which is primarily composed of fluorapatite (Ca₅(PO₄)₃F). Sulfuric acid serves as the attacking agent to break down this insoluble mineral into plant-available monocalcium phosphate.

Single this compound (SSP) Production

SSP is produced through the direct reaction of phosphate rock with sulfuric acid.[3] This process yields a mixture of monocalcium phosphate and calcium sulfate (gypsum), both of which are valuable for soil health. The principal chemical reaction is:

Ca₅(PO₄)₃F + 5H₂SO₄ → 3Ca(H₂PO₄)₂·H₂O + 2CaSO₄ + HF [3]

The production of SSP is a multi-phase process that begins with the preparation of raw materials and proceeds through a continuous reaction and curing period.[4]

Triple this compound (TSP) Production

TSP is a more concentrated phosphate fertilizer, containing a higher percentage of phosphorus.[5] Its production is a two-stage process that begins with the production of phosphoric acid (H₃PO₄) from the reaction of phosphate rock and sulfuric acid. This phosphoric acid is then used to treat more phosphate rock to produce TSP.[5]

Stage 1: Phosphoric Acid Production Ca₅(PO₄)₃F + 5H₂SO₄ → 3H₃PO₄ + 5CaSO₄ + HF

Stage 2: TSP Production Ca₅(PO₄)₃F + 7H₃PO₄ → 5Ca(H₂PO₄)₂ + HF[6]

Manufacturing Process

The industrial production of this compound involves several key stages, from raw material preparation to the final granulation and curing of the product.

Raw Material Preparation

-

Phosphate Rock: The primary raw material is phosphate rock, which is first ground to a fine powder (typically below 0.16 mm or passing through a 100-mesh sieve) to increase the surface area for reaction.[4][7]

-

Sulfuric Acid: Concentrated sulfuric acid (typically around 98%) is diluted with water to an optimal concentration, often around 68-75%.[4][8] The temperature of the acid is adjusted depending on the type of phosphate rock being used, generally 30-40°C for phosphate rock and 60-70°C for apatite.[4]

Acidulation and Denning

The ground phosphate rock and sulfuric acid are fed into a mixer where the initial, rapid reaction occurs, forming a thick slurry.[9] This slurry is then discharged into a "den," a slow-moving conveyor or a large chamber, where it solidifies over a period of time as the reaction continues.[7][9]

Curing

The solidified this compound, known as "run-of-pile," is transferred to a storage pile for a curing period that can last from several days to a few weeks.[4][9] During this time, the chemical reactions continue to completion, increasing the availability of the phosphate.[4] For SSP, a curing period of 2-3 weeks is common, during which the free phosphoric acid content decreases.[4]

Granulation and Drying

After curing, the this compound is typically granulated to produce a more uniform product with improved handling and application properties. This is often done in a rotary drum granulator where water is sprayed to aid in the formation of granules.[4] The granules are then dried in a rotary dryer to the desired moisture content.[6]

Experimental Protocols

Laboratory Synthesis of Single this compound

This protocol describes a bench-scale synthesis of SSP.

Materials:

-

Ground phosphate rock (<160 μm particle size)

-

Sulfuric acid (concentrated, 98%)

-

Distilled water

-

Beakers (250 mL)

-

Stirring rod

-

Water bath

-

Drying oven

Procedure:

-

Weigh 10 g of ground phosphate rock into a 250 mL beaker.[10]

-

Prepare the sulfuric acid solution of the desired concentration. For example, to achieve a 1:1 dilution (50% v/v), carefully add a measured volume of concentrated sulfuric acid to an equal volume of distilled water while stirring in a separate beaker (Caution: always add acid to water).[11]

-

Place the beaker with the phosphate rock in a water bath set to a specific temperature (e.g., 40°C, 60°C, or 80°C).[10]

-

Add the stoichiometric amount of the prepared sulfuric acid solution to the phosphate rock while stirring continuously for approximately 30 minutes.[10]

-

After stirring, allow the resulting slurry to air-dry for a specified curing period (e.g., 5 to 12 days).[10]

-

The final product can then be analyzed for its P₂O₅ content.

Determination of Available P₂O₅ in this compound

The analysis of available phosphorus pentoxide (P₂O₅) is crucial for quality control. The AOAC (Association of Official Analytical Chemists) provides official methods for this analysis.

Principle: The available P₂O₅ is determined by subtracting the citrate-insoluble P₂O₅ from the total P₂O₅. The water-soluble P₂O₅ is also often determined.

AOAC Official Method 962.02 (Gravimetric Quinolinium Molybdophosphate Method for Total Phosphorus): [12]

Reagents:

-

Citric-molybdic acid reagent

-

Quinoline solution

-

Quimociac reagent

Procedure Outline:

-

Preparation of Test Solution: A 1 g sample of the this compound fertilizer is treated with an appropriate acid mixture (e.g., HCl and HNO₃) and diluted to a known volume (e.g., 200 mL).[12][13]

-

Precipitation: An aliquot of the test solution is taken, and reagents are added to precipitate the phosphorus as quinolinium molybdophosphate.[12]

-

Filtration and Weighing: The precipitate is filtered, dried, and weighed.[12]

-

Calculation: The weight of the precipitate is used to calculate the percentage of P₂O₅ in the sample using a gravimetric factor.[12]

Photometric Determination of Phosphate (Molybdenum Blue Method): [14]

Principle: This method is based on the formation of a blue-colored phosphomolybdate complex after acid extraction, the absorbance of which is proportional to the phosphate concentration.[14]

Procedure Outline:

-

Extraction: The phosphate is extracted from the fertilizer sample using an acid solution.

-

Color Development: A molybdate reagent is added to an aliquot of the extract, followed by a reducing agent to develop the blue color.

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength.

-

Quantification: The concentration of phosphate is determined by comparing the absorbance to a calibration curve prepared from standard phosphate solutions.

Quantitative Data

The efficiency of this compound production and the quality of the final product are influenced by several factors, including the concentration of sulfuric acid, reaction temperature, and curing time.

| Parameter | Condition | Observation | Reference |

| Sulfuric Acid Concentration | 67% H₂SO₄ | Better conversion of P₂O₅ in SSP production. | [7] |

| 72% H₂SO₄ | Optimal for Cuban phosphoric rock, yielding 12.28% assimilable P₂O₅. | [15] | |

| Reaction Temperature | 40°C, 60°C, 80°C | Total P₂O₅ content in SSP was highest at 80°C (up to 21.56%). Water-soluble P₂O₅ was highest at 60°C (up to 12.87%). | [10] |

| 100 ± 5°C | Necessary for obtaining desired slurry characteristics in TSP production. | [16] | |

| Curing Time | 5 days vs. 12 days | Total P₂O₅ content in SSP is higher after 12 days of curing. Water-soluble P₂O₅ can be higher at shorter curing times (5 days). | [10] |

| 2-3 weeks | Typical "maturing" time for SSP to complete phosphate decomposition reactions. | [4] | |

| up to 4 weeks | Further batch curing period for granulated SSP. | [9] | |

| Phosphate Rock Particle Size | <63 µm to 160 µm | Finer particle sizes can lead to higher initial reaction rates and water-soluble P₂O₅ content. | [10] |

| Product P₂O₅ Content | Single this compound (SSP) | Typically 16-20% P₂O₅. | [4] |

| Triple this compound (TSP) | Typically around 47% P₂O₅. | [5] |

Visualizations

Signaling Pathways and Workflows

References

- 1. rockchemicalsinc.com [rockchemicalsinc.com]

- 2. scispace.com [scispace.com]

- 3. ballestra.com [ballestra.com]

- 4. Single Superphosphates - production and application - PCC Group Product Portal [products.pcc.eu]

- 5. Manufacture of manufacturing of single this compound and triple superphospahte ssp | PDF [slideshare.net]

- 6. Products [lanemachinery.com]

- 7. SSP Process – Jobson Enterprises [jobsonenterprises.com]

- 8. scielo.br [scielo.br]

- 9. impactfertilisers.com.au [impactfertilisers.com.au]

- 10. wjarr.com [wjarr.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Determination of optimal conditions for obtaining phosphate fertilizer from cuban phosphoric rock [redalyc.org]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Granular Superphosphate

For Researchers, Scientists, and Professionals in Applied Chemical Sciences

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of granular superphosphate, a foundational material in modern agriculture with broader implications for chemical and material sciences. The information is presented to support research and development activities, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical Characteristics

Granular this compound is primarily a mixture of monocalcium phosphate and calcium sulfate, produced by the acidulation of phosphate rock with sulfuric acid.[1] Its chemical composition is crucial for its efficacy as a phosphorus source and influences its reactivity and interactions with other substances.

The major chemical reaction for the production of single this compound (SSP) is: Ca₃(PO₄)₂ + 2H₂SO₄ → Ca(H₂PO₄)₂ + 2CaSO₄[1]

Table 1: Typical Chemical Composition of Granular Single this compound (GSSP)

| Parameter | Value | Notes |

| Total Phosphorus (as P₂O₅) | 16-21% | Varies by manufacturing process and rock source.[2] |

| Water-Soluble P₂O₅ | 14.5-15% | Represents the readily available phosphorus for plants.[3] |

| Free Phosphoric Acid (as P₂O₅) | < 4-5.5% | Higher levels can indicate an incomplete reaction.[2] |

| Moisture Content | < 5-14% | Influences handling, storage, and granule integrity.[2][4] |

| Sulfur (S) | 10-12% | An essential secondary nutrient for plant growth.[5] |

| Calcium (Ca) | 19-28% | Primarily from gypsum (calcium sulfate). |

Note: Values are typical and can vary based on the grade and specific manufacturing process.

Physical Characteristics

The physical properties of granular this compound are critical for its storage, handling, and application. These characteristics ensure uniform distribution and prevent caking and dust formation.[6]

Table 2: Typical Physical Properties of Granular this compound

| Parameter | Value | Significance |

| Form | Granular | Ensures free-flowing properties and reduces dust.[7] |

| Color | Light Grey to Dark Grey/Brown | Dependent on the impurities in the phosphate rock.[8][9] |

| Particle Size Distribution | 1-5 mm (90% of material) | Affects dissolution rate and application uniformity.[3] |

| Bulk Density | 59.4-62.7 lbs/ft³ (poured to packed) | Important for storage and spreader calibration.[10] |

| Angle of Repose | ~30° | Indicates the flowability of the granules.[10] |

| Crushing Strength | Variable | Determines the integrity of granules during handling.[6] |

Experimental Protocols

Accurate characterization of granular this compound relies on standardized analytical methods. The following are key experimental protocols for determining its chemical and physical properties.

3.1 Determination of Water-Soluble P₂O₅

-

Principle: This method determines the amount of phosphorus that is soluble in water, representing the most readily available form.

-

Apparatus: Spectrophotometer, volumetric flasks, pipettes, filter paper.

-

Reagents: Vanadate-molybdate reagent, standard phosphate solution.

-

Procedure:

-

A known weight of the granular this compound sample is dissolved in a specific volume of distilled water.

-

The solution is filtered to remove insoluble materials.

-

An aliquot of the filtrate is taken, and the vanadate-molybdate reagent is added. This forms a yellow vanadomolybdophosphoric acid complex.

-

The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 400-470 nm).

-

The concentration of water-soluble P₂O₅ is determined by comparing the absorbance to a calibration curve prepared from standard phosphate solutions.[11]

-

3.2 Determination of Total P₂O₅

-

Principle: This protocol measures the total phosphorus content, including both water-soluble and insoluble forms.

-

Apparatus: Similar to the water-soluble P₂O₅ method, with the addition of digestion equipment.

-

Reagents: Strong acids for digestion (e.g., a mixture of nitric acid and perchloric acid or sulfuric acid).

-

Procedure:

-

A weighed sample is digested with a strong acid mixture to break down all phosphate-containing compounds and bring the phosphorus into solution.

-

The digested sample is diluted to a known volume.

-

The analysis then proceeds as in the water-soluble P₂O₅ method, using the vanadate-molybdate colorimetric reaction and spectrophotometry.[12]

-

3.3 Determination of Particle Size Distribution

-

Principle: This method characterizes the range and proportion of granule sizes within a sample.

-

Apparatus: A set of standard testing sieves with varying mesh sizes, a mechanical sieve shaker, and a balance.

-

Procedure:

-

A representative sample of the granular this compound is accurately weighed.

-

The sample is placed on the top sieve of a stacked set of sieves with decreasing mesh size from top to bottom.

-

The stack is placed in a mechanical shaker and agitated for a set period to ensure proper separation of particles.

-

The material retained on each sieve is weighed.

-

The weight percentage of each particle size fraction is calculated to determine the distribution.[3]

-

3.4 Determination of Bulk Density

-

Principle: This protocol measures the mass of the granular material per unit volume, including the interstitial spaces between particles.[13]

-

Apparatus: A cylindrical container of known volume and a balance.

-

Procedure:

-

The granular this compound is poured into the container from a fixed height until it overflows.

-

The excess material is leveled off at the top of the container without compacting the granules.

-

The filled container is weighed, and the weight of the empty container is subtracted to find the net weight of the sample.

-

The bulk density is calculated by dividing the net weight by the known volume of the container.[10]

-

Visualizations of Key Processes

4.1 Granular this compound Production Workflow

The production of granular this compound involves a series of controlled steps from raw material processing to the final granulated product.[14]

References

- 1. cropnutrition.com [cropnutrition.com]

- 2. Fertilizer Granular Single Super Phosphate (SSP) - Single Super Phosphate, Super Phosphate | Made-in-China.com [m.made-in-china.com]

- 3. Manufacturer of Granulated Single Super Phosphate [bhoomiphosphate.com]

- 4. crownchampion.com [crownchampion.com]

- 5. nzic.org.nz [nzic.org.nz]

- 6. fabe.osu.edu [fabe.osu.edu]

- 7. puntofocal.gob.ar [puntofocal.gob.ar]

- 8. PROPERTIES OF TRIPLE this compound – TSP – Agrispex [agrispex.co.za]

- 9. risso-chemical.com [risso-chemical.com]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. m.youtube.com [m.youtube.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. ohioline.osu.edu [ohioline.osu.edu]

- 14. impactfertilisers.com.au [impactfertilisers.com.au]

differences between double and triple superphosphate

An In-depth Technical Guide to the Core Differences Between Double and Triple Superphosphate

Introduction

Superphosphates are a class of artificial fertilizers used to provide the essential macronutrient phosphorus to plants in a soluble, plant-available form. The primary active component in these fertilizers is monocalcium phosphate [Ca(H₂PO₄)₂]. The nomenclature—ranging from single to double and triple this compound—denotes the concentration of available phosphorus, expressed as phosphorus pentoxide (P₂O₅). This guide provides a detailed technical comparison of Double this compound (DSP) and Triple this compound (TSP), focusing on their chemical composition, manufacturing processes, and the analytical methods used for their characterization, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental difference between DSP and TSP lies in their P₂O₅ concentration and the presence of co-products from the manufacturing process. TSP is a more concentrated source of phosphorus, whereas DSP is an intermediate product that also contains a significant amount of calcium sulfate (gypsum).

Core Composition

Double this compound (DSP): The term DSP, also known as enriched this compound, most commonly refers to a product made by acidulating phosphate rock with a mixture of sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[1][2] This process results in a fertilizer that contains both monocalcium phosphate and calcium sulfate. Its P₂O₅ content is higher than Single this compound (SSP) but lower than TSP.[3]

Triple this compound (TSP): TSP is produced by treating phosphate rock with a high concentration of phosphoric acid, effectively eliminating the gypsum co-product.[1][4] This results in the highest P₂O₅ concentration among dry phosphate fertilizers that do not contain nitrogen.[1] The primary component is monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O].[5]

Quantitative Comparison

The quantitative differences in the chemical composition of typical DSP and TSP are summarized in the table below.

| Property | Double this compound (DSP) | Triple this compound (TSP) |

| P₂O₅ Content (Available) | 36% - 42%[5] | 44% - 48%[1] |

| Monocalcium Phosphate | Primary P-component | Primary P-component[1] |

| Calcium Sulfate (Gypsum) | Present | Largely Absent |

| Calcium (Ca) Content | ~20% | ~15%[6] |

| Sulfur (S) Content | Present (from Gypsum) | 1% - 2.3% (as impurity)[6] |

| Water Solubility of P₂O₅ | High | > 90%[6] |

| Free Acidity | Variable | Typically < 5% |

Manufacturing Processes

The distinction between DSP and TSP originates from the specific acid(s) used to digest the raw phosphate rock. Both processes begin with finely ground phosphate rock, primarily composed of insoluble fluorapatite [Ca₅(PO₄)₃F].

Double this compound (DSP) Manufacturing

The DSP process utilizes a blend of sulfuric and phosphoric acids, making it a hybrid between SSP and TSP production.[1][7] This method allows for the use of lower-grade phosphate rock and adjusts the final nutrient composition.[2]

Core Reaction Steps:

-

Acid Mixing: Sulfuric acid (93-98%) and phosphoric acid (27-30% P₂O₅) are blended to create a mixed acid with a specific concentration.[7][8]

-

Acidulation: The mixed acid is reacted with finely ground phosphate rock in a mixer. Both acids attack the rock to solubilize the phosphate.

-

Denning and Curing: The resulting slurry is held in a den where it solidifies. The material is then transferred to a storage pile to cure for several weeks, allowing the chemical reactions to complete.

-

Granulation: The cured product is crushed, screened, and granulated to produce the final granular fertilizer.

Triple this compound (TSP) Manufacturing

The production of TSP is a two-stage process that first requires the manufacturing of phosphoric acid, which is then used to treat more phosphate rock.[9]

Stage 1: Phosphoric Acid Production (Wet Process) Finely ground phosphate rock is reacted with sulfuric acid. This produces phosphoric acid and insoluble calcium sulfate (gypsum), which is filtered off.

-

Reaction: Ca₅(PO₄)₃F + 5H₂SO₄ + 10H₂O → 3H₃PO₄ + 5CaSO₄·2H₂O + HF

Stage 2: TSP Production The concentrated phosphoric acid (typically 40-55% P₂O₅) is then reacted with a new batch of finely ground phosphate rock.[9] Since sulfuric acid is not used in this step, gypsum is not a major co-product, leading to a higher P₂O₅ concentration.

-

Reaction: Ca₅(PO₄)₃F + 7H₃PO₄ + 5H₂O → 5Ca(H₂PO₄)₂·H₂O + HF

The subsequent steps of denning, curing, and granulation are similar to those in other this compound processes.

Key Analytical Protocols

Standardized analytical methods are critical for quality control and ensuring fertilizer grade. The Association of Official Agricultural Chemists (AOAC) provides widely accepted protocols.

Protocol: Determination of Available P₂O₅

This protocol determines the portion of phosphorus that is readily available for plant uptake, which includes the water-soluble and citrate-soluble fractions. The general methodology is based on AOAC Official Methods (e.g., 962.02, 978.01).[10][11]

Methodology:

-

Sample Preparation: A representative fertilizer sample (typically 1g) is accurately weighed.

-

Water-Soluble P₂O₅ Extraction: The sample is washed with successive portions of water at a specific temperature. The filtrate is collected for analysis.

-

Citrate-Insoluble P₂O₅ Extraction: The water-insoluble residue from the previous step is treated with a neutral 1.0N ammonium citrate solution at 65°C for 1 hour to extract the citrate-soluble phosphate.

-

Digestion (for Total P₂O₅): To determine total phosphorus, a separate sample is digested using strong acids (e.g., a mixture of nitric and hydrochloric acid) to bring all phosphorus into solution.[12]

-

Analysis: The phosphorus content in the extracts is determined. Common methods include:

-

Gravimetric Quinolinium Molybdophosphate Method: A citric-molybdic acid reagent is added to the phosphate-containing solution to precipitate phosphorus as quinolinium molybdophosphate. The precipitate is filtered, dried, and weighed.[10]

-

Spectrophotometric Molybdovanadophosphate Method: The phosphate reacts with an acid molybdate-vanadate solution to form a yellow molybdovanadophosphoric acid complex. The intensity of the color, which is proportional to the phosphorus concentration, is measured with a spectrophotometer.[13]

-

-

Calculation:

-

Available P₂O₅ = (Total P₂O₅) - (Citrate-Insoluble P₂O₅)

-

Protocol: Determination of Free Acidity

Free acidity in superphosphates, typically from residual phosphoric or sulfuric acid, can affect product handling and soil chemistry.

Methodology:

-

Sample Preparation: Weigh an appropriate amount of the fertilizer sample (e.g., 2.5g) into an Erlenmeyer flask.

-

Extraction: Add 100 mL of a neutral organic solvent, such as acetone, to the flask. Acetone is used to dissolve the free acid without dissolving the acidic monocalcium phosphate component.[14]

-

Agitation and Filtration: The flask is stoppered and shaken for a set period (e.g., one hour) to ensure complete extraction of the free acid. The mixture is then rapidly filtered to separate the acetone extract from the solid fertilizer.

-

Titration: The filtrate is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a phenolphthalein or bromocresol green endpoint.

-

Calculation: The volume of NaOH titrant consumed is used to calculate the percentage of free acid, which can be expressed as H₃PO₄, H₂SO₄, or P₂O₅.

Summary of Key Differences

The selection between DSP and TSP is driven by desired nutrient content, soil requirements, and production economics. TSP offers the highest concentration of phosphorus, minimizing transportation and application costs per unit of P. DSP provides a moderate concentration of phosphorus while also supplying sulfur, an essential secondary nutrient, making it a dual-nutrient fertilizer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN104071757B - A kind of preparation method of double this compound - Google Patents [patents.google.com]

- 3. differencebetween.com [differencebetween.com]

- 4. Fertilizer | Definition, Types, Plant Nutrients, Application, & Facts | Britannica [britannica.com]

- 5. Fertilizer double this compound: instructions for use [gardentime-en.decorexpro.com]

- 6. fertilizer.org [fertilizer.org]

- 7. CN1032687C - Production process of enriched this compound - Google Patents [patents.google.com]

- 8. US1837285A - Process for manufacturing double this compound - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. fertilizer.org [fertilizer.org]

- 11. scribd.com [scribd.com]

- 12. scispace.com [scispace.com]

- 13. scribd.com [scribd.com]

- 14. US1462840A - Method of determining free-phosphoric-acid content - Google Patents [patents.google.com]

The Advent of Superphosphate: A Technical Review of its Early Agricultural Application in the 19th Century

An In-depth Guide for Researchers and Scientists

In the mid-19th century, agriculture faced a crisis of soil fertility. Decades of cropping had depleted essential nutrients from the soil, leading to diminishing yields and threatening food security. While traditional amendments like farmyard manure, crushed bones, and imported guano provided some relief, they were often inconsistent, expensive, or limited in supply.[1][2] This period saw the birth of agricultural chemistry, which sought to understand plant nutrition and create reliable, effective fertilizers. The development of superphosphate was the first major breakthrough of this new scientific approach, marking the beginning of the modern chemical fertilizer industry and revolutionizing agricultural productivity.[1][3]

The Invention of this compound: From Bones to a Patented Process